![molecular formula C24H29N3O3S B2894311 N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 450339-37-4](/img/structure/B2894311.png)
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and spectral properties. Techniques like mass spectrometry, IR spectroscopy, and UV-Vis spectroscopy can be used .Applications De Recherche Scientifique
Synthesis and Material Applications
One area of research has focused on the synthesis and characterization of new materials that incorporate adamantyl groups, such as polyamide-imides (PAIs), which have been prepared through the polycondensation of specific diimide-dicarboxylic acids with various aromatic diamines. These PAIs exhibit remarkable solubility, thermal stability, and mechanical strength, making them suitable for high-performance applications (Liaw & Liaw, 2001).
Catalytic Applications
Another study highlights the catalytic synthesis of N-aryladamantane-1-carboxamides, demonstrating efficient yields through reactions involving adamantane-1-carboxylic acid and aromatic amines. This process underscores the compound's utility in synthetic organic chemistry and potential applications in developing new chemical entities (Shishkin et al., 2020).
Polymer Science
Further research delves into the development of electroactive aromatic polyamides and polyimides featuring adamantylphenoxy-substituted triphenylamine units. These materials exhibit high glass-transition temperatures, excellent thermal stability, and promising electrochromic properties, highlighting their potential in electronic and optoelectronic devices (Hsiao et al., 2009).
Antiviral Research
On a biomedical note, compounds incorporating adamantane structures have been investigated for their antiviral activities. For instance, adamantyl-substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were synthesized and evaluated for their efficacy against influenza A and B viruses, showcasing significant potential as influenza virus fusion inhibitors (Göktaş et al., 2012).
Antimicrobial and Anti-inflammatory Activities
Lastly, the synthesis and evaluation of various adamantane derivatives for antimicrobial and anti-inflammatory activities indicate broad-spectrum efficacy against several bacterial strains and the yeast-like pathogenic fungus Candida albicans. These studies reveal the compound's versatility in contributing to the development of new antimicrobial agents with potential therapeutic applications (Kadi et al., 2007).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3S/c1-14-3-4-21(15(2)5-14)27-22(19-12-31(29,30)13-20(19)26-27)25-23(28)24-9-16-6-17(10-24)8-18(7-16)11-24/h3-5,16-18H,6-13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLSFOOFBYQYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

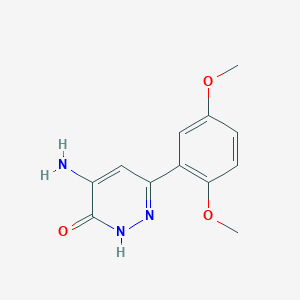
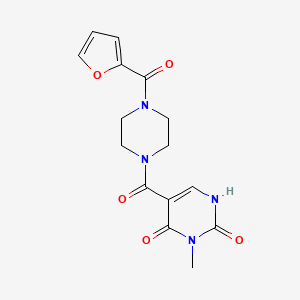

![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2894234.png)

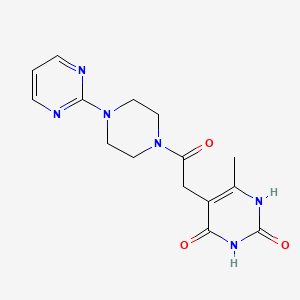
![(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2894238.png)
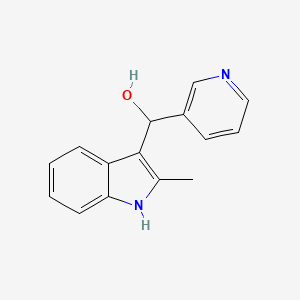
![2-[1-(Difluoromethyl)cyclopropyl]acetic acid](/img/structure/B2894241.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2894243.png)
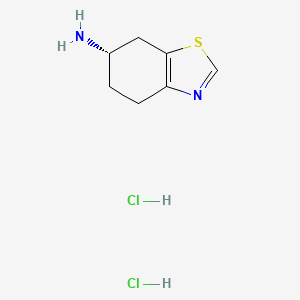


![N-(4-acetamidophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2894249.png)